molecular formula C14H19NO B5833281 N-(2-methylphenyl)cyclohexanecarboxamide

N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B5833281
M. Wt: 217.31 g/mol
InChI Key: TYYASBYAYGIERS-UHFFFAOYSA-N
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Description

N-(2-Methylphenyl)cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a phenyl ring substituted with a methyl group at the ortho position. Its molecular formula is C₁₄H₁₉NO, with a molecular weight of 217.31 g/mol. The compound’s structure combines a rigid cyclohexane ring and an aromatic phenyl group, enabling diverse intermolecular interactions (e.g., C–O···π, hydrogen bonding) that influence its crystallinity and solubility .

This compound is synthesized via coupling reactions between cyclohexanecarboxylic acid derivatives and substituted anilines. For instance, protocols involving acid chlorides and aromatic amines in dichloromethane with pyridine as a catalyst are commonly employed . Applications span medicinal chemistry, including antituberculosis and serotonin receptor modulation, due to its structural adaptability .

Properties

IUPAC Name

N-(2-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-7-5-6-10-13(11)15-14(16)12-8-3-2-4-9-12/h5-7,10,12H,2-4,8-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYASBYAYGIERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methylphenyl)cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Compound Name Substituent Position(s) Molecular Weight (g/mol) Key Properties/Applications
N-(2-Methylphenyl)cyclohexanecarboxamide Methyl at phenyl ortho position 217.31 Crystallinity via C–O···π interactions ; Potential 5-HT₁A receptor binding
N-(4-Methylphenyl)cyclohexanecarboxamide Methyl at phenyl para position 217.31 Altered π-stacking; Reduced steric hindrance
N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide Cl at phenyl meta, OH at ortho 253.72 Enhanced polarity; Antimicrobial activity
N-(3-Acetylphenyl)cyclohexanecarboxamide Acetyl at phenyl meta position 245.32 Increased toxicity (H302, H315, H319, H335)

Key Observations :

  • Ortho-methyl substitution (as in the target compound) promotes C–O···π interactions (distance: ~3.612 Å), stabilizing crystal packing .
  • Para-methyl analogs exhibit weaker intermolecular forces due to reduced steric effects .
  • Electron-withdrawing groups (e.g., Cl, acetyl) enhance polarity but may increase toxicity .

Bioactivity and Pharmacological Profiles

Serotonin Receptor Affinity
  • WAY 100635 (N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide):
    • Binds selectively to 5-HT₁A receptors (Kᵢ < 1 nM).
    • Fluorinated derivatives (e.g., 18F-Mefway ) are used in PET imaging for neurological disorders .
Antituberculosis Activity
  • N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide :
    • Exhibits MIC₉₀ values < 10 µg/mL against Mycobacterium tuberculosis due to hydroxyl and isopentyl groups enhancing membrane penetration .
Antimicrobial and Antifungal Derivatives
  • N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide :
    • Thiourea moiety improves antifungal activity against Candida albicans .

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